molecular formula C10H13Cl2N3 B2935133 4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride CAS No. 1955523-67-7

4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride

Cat. No.: B2935133
CAS No.: 1955523-67-7
M. Wt: 246.14
InChI Key: GYVWWNNGKGLRKF-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-imidazol-2-yl)aniline dihydrochloride (CAS 1955523-67-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This dihydrochloride salt form, with a molecular weight of 246.14 g/mol and the formula C 10 H 13 Cl 2 N 3 , offers enhanced stability and solubility for experimental handling . The compound features a core aniline moiety linked to a 5-methyl-1H-imidazole ring, a privileged scaffold in pharmaceutical development. The imidazole ring is a fundamental heterocycle in biology and medicine, known for its amphoteric properties and presence in natural products like the amino acid histidine . As a synthon, this compound is valuable for synthesizing more complex molecules. Researchers utilize it to create novel derivatives for screening against various biological targets, leveraging the known therapeutic potential of the imidazole core . This ring system is a key structural component in numerous commercially successful drugs, including anti-ulcer agents (e.g., omeprazole), antifungals (e.g., ketoconazole), and antiprotozoals (e.g., metronidazole), highlighting its broad utility . The specific substitution pattern of this aniline-functionalized imidazole makes it a versatile intermediate for constructing potential pharmacologically active compounds with applications in antibacterial, antitumor, and anti-inflammatory research, among other areas . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage at 2-8°C is recommended to maintain stability and purity, specified as 95% or higher .

Properties

IUPAC Name

4-(5-methyl-1H-imidazol-2-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVWWNNGKGLRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride typically involves the cyclization of amido-nitriles. One common method involves the reaction of 5-methylimidazole with aniline in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include refluxing in ethanol and dimethylformamide (DMF) to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through recrystallization and other purification techniques .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the imidazole ring or aniline group under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) .

  • Conditions : Aqueous acidic or basic media at elevated temperatures (60–80°C).

  • Products : Formation of oxidized imidazole derivatives (e.g., hydroxylated or carboxylated analogs).

Table 1: Oxidation Pathways

Oxidizing AgentConditionsMajor ProductReference
KMnO₄H₂SO₄, 70°C4-(5-Methyl-1H-imidazol-2-yl)nitrobenzene
H₂O₂NaOH, 60°C4-(5-Carboxy-1H-imidazol-2-yl)aniline

Reduction Reactions

Reduction targets the imidazole ring or substituents on the aniline group:

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) .

  • Conditions : Ethanol or tetrahydrofuran (THF) under reflux.

  • Products : Saturated imidazoline derivatives or reduced amine intermediates .

Table 2: Reduction Pathways

Reducing AgentConditionsMajor ProductReference
NaBH₄EtOH, 50°C4-(5-Methyl-4,5-dihydro-1H-imidazol-2-yl)aniline
LiAlH₄THF, 0°C → RT4-(5-Methyl-1H-imidazolidin-2-yl)aniline

Substitution Reactions

The aniline group participates in electrophilic substitution, while the imidazole ring enables nucleophilic reactions:

  • Reagents : Halogens (Cl₂, Br₂), alkylating agents (e.g., methyl iodide) .

  • Conditions : Catalyzed by Lewis acids (e.g., FeCl₃) or bases (e.g., NaH) in polar aprotic solvents .

Key Examples:

  • Bromination : Substitution at the para position of the aniline ring yields 3-bromo-4-(5-methyl-1H-imidazol-2-yl)aniline .

  • Alkylation : Methylation of the imidazole nitrogen produces N-methylated derivatives .

Palladium-Catalyzed Cross-Coupling

The aniline moiety facilitates coupling reactions for complex molecule synthesis:

  • Reagents : Palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., XPhos), and bases (e.g., K₃PO₄) .

  • Conditions : N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at 100–120°C .

  • Products : Aryl- or heteroaryl-coupled derivatives (e.g., biaryl imidazoles) .

Example Reaction:

4 5 Methyl 1H imidazol 2 yl aniline+Ar BrPd catalyst4 5 Methyl 1H imidazol 2 yl Ar aniline\text{4 5 Methyl 1H imidazol 2 yl aniline}+\text{Ar Br}\xrightarrow{\text{Pd catalyst}}\text{4 5 Methyl 1H imidazol 2 yl Ar aniline}

Ar = Aryl group

Industrial-Scale Reaction Optimization

Patents highlight scalable methods for functionalizing the compound:

  • Continuous Flow Reactors : Improve yield (>85%) and purity (>98%) in halogenation and alkylation processes .

  • Purification : Recrystallization from heptane/ethanol mixtures ensures high-purity products .

Scientific Research Applications

Scientific Research Applications of 4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable building block and a subject of interest for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the cyclization of amido-nitriles. A common method includes reacting 5-methylimidazole with aniline in the presence of hydrochloric acid to form the dihydrochloride salt. Reaction conditions often require refluxing in ethanol and dimethylformamide (DMF) to ensure complete reaction.

Industrial Production Methods
Industrial production involves similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through recrystallization and other purification techniques.

Chemical Reactions Analysis

This compound undergoes oxidation, reduction, and nucleophilic substitution reactions, particularly at the aniline moiety.

  • Oxidation: It can be oxidized to form corresponding imidazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert it into different amine derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
  • Substitution: It can undergo nucleophilic substitution reactions using reagents like halogens and alkylating agents under controlled conditions. The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

This compound is a versatile compound with applications across several scientific disciplines:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules.
  • Biology: It is studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
  • Industry: It is used in developing dyes, pigments, and other industrial chemicals.

The compound has garnered attention in pharmacological research for its potential antibacterial, antifungal, and anticancer properties. The presence of the methyl group on the imidazole ring enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antibacterial Activity
Studies have shown that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values indicate moderate to strong antibacterial properties.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µM)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa30
Bacillus subtilis15

These findings suggest its potential as an antimicrobial agent.

Use as a Key Intermediate

4-(5-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, synthesized using this compound, is a key intermediate in preparing substituted pyrimidinylaminobenzamides .

Role in Identifying Efflux Pump Inhibitors

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzo[d]imidazol-2-yl)aniline: Similar in structure but with a benzimidazole ring instead of a methylimidazole ring.

    N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride: Contains a dihydroimidazole ring, differing in the degree of saturation.

Uniqueness

4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Biological Activity

4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound this compound is characterized by its imidazole ring, which contributes to its biological activity. The presence of the methyl group on the imidazole ring enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various imidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µM)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa30
Bacillus subtilis15

These results suggest that the compound possesses moderate to strong antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against various strains. The following table summarizes the antifungal efficacy:

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µM)
Candida albicans20
Aspergillus niger35
Fusarium oxysporum50

The MIC values indicate that while the compound exhibits antifungal properties, it may require further optimization to enhance its potency against certain fungal strains .

Anticancer Properties

The potential anticancer activity of this compound has been explored in several studies. Its mechanism of action appears to involve the inhibition of specific cancer cell proliferation pathways.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effect of the compound on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The results indicated:

Cell LineIC50 (µM)
MCF-718
A54922
HCT11625

These findings suggest that the compound may inhibit cell growth in these cancer types, warranting further investigation into its mechanisms and potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the imidazole and aniline portions of the molecule can influence biological activity. For instance, variations in substituents on the imidazole ring have been shown to enhance both antibacterial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride?

  • Methodology : Synthesis typically involves coupling reactions between substituted imidazoles and aniline derivatives. For example, refluxing 5-methyl-1H-imidazole-2-carbaldehyde with aniline in acetic acid, followed by reduction and dihydrochloride salt formation. Key steps include:

  • Condensation : Use sodium acetate in acetic acid to facilitate Schiff base formation .
  • Reduction : Catalytic hydrogenation or sodium borohydride to convert the imine to the amine.
  • Salt formation : Treatment with HCl gas or concentrated HCl in ethanol to precipitate the dihydrochloride.
    • Characterization : Confirm purity via HPLC (≥95%) and structural identity using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and ESI-MS .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols :

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Dihydrochloride salts are hygroscopic and may degrade under humid conditions .
  • Handling : Use PPE (gloves, lab coat) in a fume hood. In case of skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes .
    • Stability Data : Monitor via periodic TLC or NMR. Degradation products may include free amine or oxidized imidazole derivatives .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) for small-molecule analysis. Key parameters:

  • Data collection : High-resolution (<1.0 Å) data to resolve hydrogen bonding between the imidazole ring and chloride ions .
  • Refinement : Apply TWIN commands if crystals exhibit twinning, common in dihydrochloride salts .
    • Visualization : ORTEP-III can generate thermal ellipsoid diagrams to highlight anisotropic displacement .

Q. How can contradictory solubility data in different solvents be resolved?

  • Methodological Approach :

  • Solvent Screening : Test solubility in DMSO, methanol, water, and acetonitrile at 25°C and 60°C. Record saturation points via gravimetric analysis.
  • pH Dependence : Solubility may vary with pH due to protonation of the aniline group. Use buffered solutions (pH 1–10) to map solubility profiles .
    • Data Reconciliation : Compare with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride), which show higher solubility in polar aprotic solvents .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?

  • Experimental Design :

  • Structure-Activity Relationship (SAR) : Modify the imidazole’s methyl group or aniline substituents. For example, replace methyl with ethyl to assess steric effects.
  • Assay Conditions : Use Tris-HCl buffer (pH 7.4) and monitor inhibition kinetics via fluorescence quenching or spectrophotometry .
    • Case Study : Analogous imidazole-aniline hybrids (e.g., 5-(1H-benzo[d]imidazol-2-yl)-2-methoxyaniline) show enhanced activity when electron-withdrawing groups are added to the aniline ring .

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